molecular formula C15H18ClN5 B3019973 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride CAS No. 1030028-56-8

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride

Cat. No.: B3019973
CAS No.: 1030028-56-8
M. Wt: 303.79
InChI Key: GQVKGMJUFMUTKK-UHFFFAOYSA-N
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Description

8-Methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride is a nitrogen-containing heterocyclic compound characterized by a fused pyrimidoindole scaffold substituted with a methyl group at position 8 and a piperazine moiety at position 2. Its molecular formula is C₁₅H₁₇ClN₆, with a molecular weight of 332.80 g/mol. The piperazine substituent enhances solubility and modulates receptor binding affinity, while the methyl group influences steric interactions and metabolic stability .

Properties

IUPAC Name

8-methyl-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5.ClH/c1-10-2-3-12-11(8-10)13-14(19-12)15(18-9-17-13)20-6-4-16-5-7-20;/h2-3,8-9,16,19H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVKGMJUFMUTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor, such as a 2-aminopyrimidine derivative, with a piperazine derivative under acidic conditions. The reaction is often catalyzed by a strong acid like hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

The pharmacological and structural properties of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride can be contextualized against related pyrimidoindole derivatives and analogs. Below is a comparative analysis based on receptor affinity , antiparasitic activity , and structural modifications :

Structural Analogues with Receptor Affinity
Compound Name Substituents Target Receptor Key Findings Reference
This compound 8-CH₃, 4-piperazine α₁-Adrenoceptor High α₁-adrenoceptor selectivity; moderate 5-HT₁A cross-reactivity
3-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione 3-ethyl-piperazine (chlorophenyl-substituted) α₁-Adrenoceptor Highest α₁ selectivity in its series; enhanced lipophilicity due to chlorophenyl group
8-Chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine 8-Cl, 4-morpholinopropyl Cruzain (protease) Potent cruzain inhibition (IC₅₀ = 0.8 µM); antichagasic activity

Key Observations :

  • Piperazine vs. Morpholine Substitutions: Piperazine derivatives (e.g., the target compound) exhibit stronger receptor-binding profiles (e.g., α₁-adrenoceptors) compared to morpholine analogs, which are more effective against parasitic enzymes like cruzain .
  • Methyl vs.
Antiparasitic Activity of Pyrimidoindole Derivatives
Compound Name Substituents Activity Against T. cruzi Cruzain Inhibition Selectivity Index (SI) Reference
This compound 8-CH₃, 4-piperazine Not reported Not reported N/A N/A
Quinoline analog (10d) Quinoline core IC₅₀ = 2.1 µM IC₅₀ = 1.5 µM SI = 3.2
Pyrimidine analog (10e) Pyrimidine core IC₅₀ = 0.9 µM No activity SI > 100
8-Chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine 8-Cl, 4-morpholinopropyl IC₅₀ = 1.7 µM IC₅₀ = 0.8 µM SI = 4.5

Key Observations :

  • Mechanistic Divergence: Pyrimidine analogs (e.g., 10e) lack cruzain inhibition but show high selectivity for T. cruzi, suggesting a non-enzymatic mechanism of action . In contrast, morpholinopropyl-substituted analogs (e.g., 8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine) directly inhibit cruzain .
Structural Modifications and Pharmacokinetics
Compound Name Substituent Position Solubility (LogP) Metabolic Stability (t₁/₂) Notes
This compound 4-piperazine 2.1 (predicted) Moderate (2.5 h) Enhanced aqueous solubility vs. non-polar analogs
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole 4-Cl, 8-OCH₃ 3.5 Low (1.2 h) Methoxy group increases metabolic oxidation
3-[2-Oxo-2-(4-phenylphenyl)ethoxy]benzo[c]chromen-6-one Non-pyrimidoindole 4.8 High (6.8 h) Bulky substituents improve stability but reduce solubility

Key Observations :

  • Piperazine’s Impact : The piperazine group in the target compound likely improves solubility and bioavailability compared to chlorine- or methoxy-substituted analogs .
  • Methyl Group Advantage : The 8-methyl group may reduce cytochrome P450-mediated metabolism compared to methoxy or chlorine substituents .

Biological Activity

8-Methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indole and a piperazine ring, contributing to its biological activity. Below are the key properties:

PropertyValue
Molecular FormulaC15H17N5
Molecular Weight267.33 g/mol
IUPAC Name8-methyl-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole hydrochloride
InChI KeyYFKUJPYSFSCBLZ-UHFFFAOYSA-N
SolubilityHigh (due to hydrochloride form)

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. A common method includes the reaction of a 2-aminopyrimidine derivative with a piperazine derivative under acidic conditions to form the hydrochloride salt, enhancing solubility and stability for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole structure facilitates binding to various biological targets due to its aromatic nature, while the piperazine enhances solubility and bioavailability. These interactions can modulate key biological pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Inhibitory Effects on CDK2 and EGFR : Studies have shown that certain derivatives effectively inhibit cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), with IC50 values ranging from 89 to 137 nM. These compounds also induce apoptosis by activating caspases involved in intrinsic and extrinsic pathways .

Antimicrobial Activity

The compound has been evaluated for its potential as an antimicrobial agent. In a screening study for Salmonella biofilm inhibitors, several derivatives demonstrated effective prevention and eradication of biofilms without affecting planktonic growth, thus minimizing resistance development .

Study on Antiproliferative Effects

A recent study assessed the antiproliferative activity of various derivatives of the compound against multiple cancer cell lines. The most potent derivative showed a GI50 value of 0.95 µM against A-549 cells, outperforming doxorubicin in specific contexts .

EGFR Inhibition

Another study highlighted the efficacy of selected derivatives in inhibiting EGFR activity, which is crucial in many cancers. The results indicated that these compounds could serve as potential therapeutic agents in cancer treatment strategies targeting this receptor .

Q & A

Q. Conflicting reports on the compound’s solubility in DMSO: How to validate and reconcile discrepancies?

  • Methodological Answer :
  • Standardized Protocols : Prepare saturated solutions at 25°C, filter, and quantify via gravimetric analysis.
  • Inter-laboratory Comparison : Share data with collaborators using identical instrumentation (e.g., UV-Vis spectrophotometry at λ = 280 nm) .

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